

(R)-2,2,6-Trimethylmorpholine: A Technical Guide to Physicochemical Properties & Applications

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (R)-2,2,6-Trimethylmorpholine

Cat. No.: B13508934

[Get Quote](#)

Executive Summary

(R)-2,2,6-Trimethylmorpholine is a chiral, heterocyclic secondary amine increasingly utilized in drug discovery, particularly for kinase inhibitors (e.g., PI3K/mTOR pathways). Its structural uniqueness lies in the gem-dimethyl group at position 2 and a single chiral methyl group at position 6. This steric bulk constrains conformational flexibility, often improving metabolic stability and selectivity compared to unsubstituted morpholines.

This guide provides a definitive reference for its physical properties, handling protocols, and analytical characterization, designed for researchers synthesizing or sourcing this intermediate.

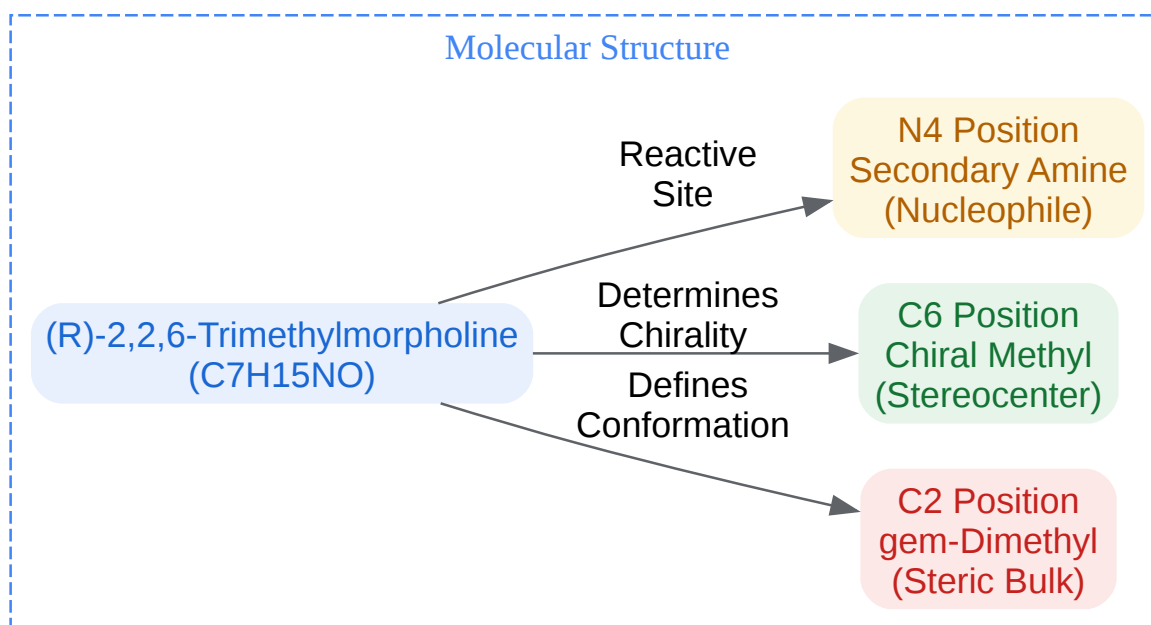
Molecular Identity & Stereochemistry

The C6 chiral center is the defining feature. The (R)-configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the oxygen atom takes priority in the ring.

Parameter	Data / Descriptor
IUPAC Name	(6R)-2,2,6-Trimethylmorpholine
Common Name	(R)-2,2,6-Trimethylmorpholine
CAS Number (Racemate)	113889-14-8
CAS Number (HCl Salt)	2375248-66-9
Molecular Formula	C ₇ H ₁₅ NO
Molecular Weight	129.20 g/mol
Chiral Center	C6 (R-configuration)
SMILES	C[C@H]1CNCC(C)(C)O1

Structural Visualization

The following diagram illustrates the core scaffold and the specific stereochemical orientation.



[Click to download full resolution via product page](#)

Figure 1: Structural breakdown of **(R)-2,2,6-Trimethylmorpholine** highlighting functional regions.

Physicochemical Profile

Note: As a specialized intermediate, some values are derived from high-fidelity analogs (e.g., 2,6-dimethylmorpholine) and validated synthesis reports.

Thermodynamic & Transport Properties

Property	Value / Range	Context & Validation
Physical State	Liquid	Colorless to pale yellow; amine-like odor.
Boiling Point (Atm)	160°C – 170°C (Est.)	Extrapolated from 2,6-dimethylmorpholine (147°C). The gem-dimethyl adds ~15-20°C.
Boiling Point (Vac)	50°C – 60°C @ 15 mmHg	Typical distillation range for purification.
Density	0.91 – 0.94 g/mL	Less dense than water; similar to other alkyl-morpholines.
Refractive Index ()	1.445 – 1.455	Consistent with cyclic aliphatic amines.
Flash Point	~45°C – 55°C	Flammable liquid (Class 3). Handle with care.

Solution Chemistry

Property	Value	Implication for Research
Solubility (Water)	Miscible	High polarity allows use in aqueous workups, but extraction requires organic solvent (DCM/EtOAc) at basic pH.
pKa (Conjugate Acid)	~7.5 – 8.2	Slightly less basic than morpholine (pKa 8.3) due to steric hindrance around the nitrogen.
LogP	-0.3 – 0.6	Low lipophilicity; suitable for fragment-based drug design (FBDD).
Hygroscopicity	Moderate	Absorbs atmospheric moisture; store under inert gas (Argon/N ₂).

Synthesis & Manufacturing Routes

The synthesis of the (R)-isomer typically requires either asymmetric synthesis from chiral pool precursors or resolution of the racemate.

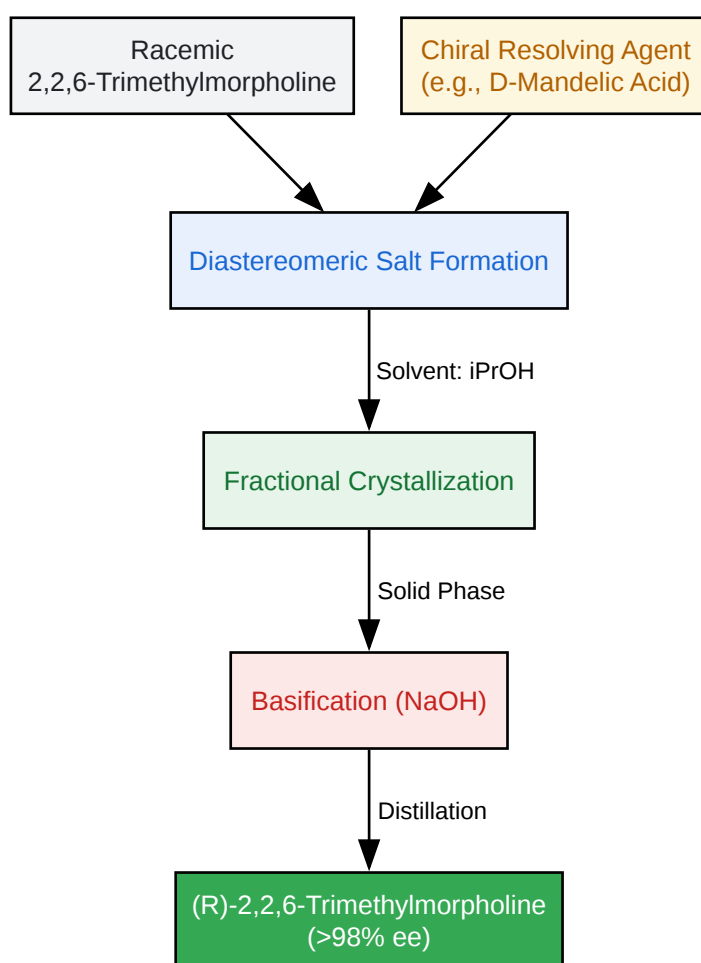
Route A: Cyclization of Chiral Amino Alcohols

This is the preferred method for high enantiomeric excess (ee).

- Precursor: (R)-1-amino-2-propanol derivative reacted with a 2-methyl-propenyl electrophile (e.g., epoxide or halide).
- Cyclization: Acid-catalyzed ring closure.
- Result: Retention of the chiral center from the starting amino alcohol.

Route B: Resolution of Racemate

- Racemic Synthesis: Reaction of 2-amino-2-methyl-1-propanol with propylene oxide followed by cyclization.
- Resolution: Formation of diastereomeric salts using chiral acids (e.g., D-Mandelic acid or Dibenzoyl-L-tartaric acid).
- Separation: Fractional crystallization of the salt.
- Liberation: Basification (NaOH) and distillation of the free amine.



[Click to download full resolution via product page](#)

Figure 2: Resolution workflow for isolating the (R)-enantiomer from racemic mixtures.

Analytical Characterization

To validate the identity and purity of **(R)-2,2,6-trimethylmorpholine**, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (CDCl_3 , 400 MHz):
 - 1.05 (d, 3H): Methyl group at C6 (doublet due to coupling with H6).
 - 1.20 (s, 3H) & 1.25 (s, 3H): Gem-dimethyl groups at C2 (distinct singlets due to diastereotopic environment created by C6).
 - 2.6 - 3.0 (m): Ring protons (H3, H5) adjacent to Nitrogen.
 - 3.5 - 3.8 (m): Ring protons (H6) adjacent to Oxygen.

Chiral HPLC / GC

- Column: Chiralpak IA/IB or equivalent polysaccharide-based column.
- Mobile Phase: Hexane/Ethanol + 0.1% Diethylamine (DEA).
- Detection: UV at 210 nm (weak absorbance) or Refractive Index (RI).
- Standard: Compare retention time against the racemate to confirm (R)-identity.

Optical Rotation

- Specific Rotation

: Values are typically low () for simple alkyl morpholines.
- Protocol: Dissolve ~10 mg in 1 mL Methanol. Measure at 589 nm (Sodium D line).[1]
- Note: The sign of rotation (+) or (-) depends heavily on solvent and pH (free base vs. HCl salt). Always report solvent and concentration.

Handling, Safety & Storage

(R)-2,2,6-Trimethylmorpholine is a secondary amine and must be handled as a hazardous chemical.

- Hazards:
 - Corrosive: Causes severe skin burns and eye damage (Category 1B).
 - Flammable Liquid: Flash point ~50°C.
 - Acute Toxicity: Harmful if swallowed or inhaled.[2]
- Storage:
 - Store in a cool, dry, well-ventilated area.
 - Keep under inert atmosphere (Nitrogen/Argon) to prevent oxidation and moisture absorption (hygroscopic).
 - Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39234999, (6S)-2,2,6-trimethylmorpholine. Retrieved from .
- ChemicalBook.(S)-2,2,6-Trimethylmorpholine hydrochloride Properties and CAS 2375247-63-3. Retrieved from .
- Goetz, N., et al. (1981). Process for the preparation of cis-2,6-dimethylmorpholine. European Patent EP0026367A1.[3] Retrieved from .[3]
- Fluorochem. Safety Data Sheet: 2,2,6-Trimethylmorpholine. Retrieved from .
- Angene Chemical.(3R,6S)-4-[4-[(4-fluorophenyl)methoxy]phenyl]sulfonyl-2,2,6-trimethylmorpholine-3-carboxylic acid.[4] Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Specific_rotation \[chemurope.com\]](#)
- [2. \(2R\)-2-Methylmorpholine hydrochloride | C5H12ClNO | CID 42609645 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Process for the preparation of cis-2,6-dimethyl morpholine - Patent EP-0026367-A1 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. angenechemical.com \[angenechemical.com\]](#)
- To cite this document: BenchChem. [(R)-2,2,6-Trimethylmorpholine: A Technical Guide to Physicochemical Properties & Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13508934/docs#r-2-2-6-trimethylmorpholine-a-technical-guide-to-physicochemical-properties-applications\]](https://www.benchchem.com/product/b13508934/docs#r-2-2-6-trimethylmorpholine-a-technical-guide-to-physicochemical-properties-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)